2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
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Description
2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.297. The purity is usually 95%.
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Scientific Research Applications
Photoreactions of Flutamide
Flutamide, a compound with a similar nitrophenyl structure, undergoes photoreactions in different solvents, producing various products depending on the solvent. This study could inform on the photostability and photoreactivity of similar compounds, including "2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Optical Properties of Orcinolic Derivatives
Research on orcinolic derivatives, which share structural similarities with the target compound, explores their synthesis, crystal structure, and optical properties as pH indicators. Such studies could suggest applications in sensor technology or materials science (Wannalerse et al., 2022).
Antimalarial Activity of Related Compounds
A study on the synthesis and antimalarial activity of certain acetamide derivatives highlights their potential in developing new antimalarial drugs. This suggests that structurally related compounds could be researched for their biological activity (Werbel et al., 1986).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives investigated their potential as anticancer, anti-inflammatory, and analgesic agents. This implies that derivatives of the target compound could be explored for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11-2-5-13(18(21)22)8-15(11)17-16(20)10-23-14-6-3-12(9-19)4-7-14/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWJCMBUZZPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.